![molecular formula C14H17ClN2O4 B5209651 3-[3-(4-CHLOROPHENOXY)-2-HYDROXYPROPYL]-5,5-DIMETHYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE](/img/structure/B5209651.png)
3-[3-(4-CHLOROPHENOXY)-2-HYDROXYPROPYL]-5,5-DIMETHYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-1H-imidazole-2,4(3H,5H)-dione is a synthetic organic compound with a complex structure This compound is characterized by the presence of a chlorophenoxy group, a hydroxypropyl chain, and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-1H-imidazole-2,4(3H,5H)-dione involves multiple steps. One common method includes the reaction of 4-chlorophenol with epichlorohydrin to form 3-(4-chlorophenoxy)-1,2-epoxypropane. This intermediate is then reacted with 5,5-dimethylhydantoin in the presence of a base to yield the desired compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-1H-imidazole-2,4(3H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chlorophenoxy group can be reduced to a phenol.
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) under basic conditions.
Major Products
Oxidation: Formation of 3-[3-(4-chlorophenoxy)-2-oxopropyl]-5,5-dimethyl-1H-imidazole-2,4(3H,5H)-dione.
Reduction: Formation of 3-[3-(4-hydroxyphenoxy)-2-hydroxypropyl]-5,5-dimethyl-1H-imidazole-2,4(3H,5H)-dione.
Substitution: Formation of 3-[3-(4-aminophenoxy)-2-hydroxypropyl]-5,5-dimethyl-1H-imidazole-2,4(3H,5H)-dione.
Applications De Recherche Scientifique
3-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-1H-imidazole-2,4(3H,5H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-1H-imidazole-2,4(3H,5H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate
- 3-(4-Chlorophenyl)propionic acid
- 3-(4-Chlorophenoxy)propionic acid
Uniqueness
3-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-1H-imidazole-2,4(3H,5H)-dione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its imidazole ring, in particular, is a key feature that differentiates it from other similar compounds and contributes to its specific interactions with biological targets.
Propriétés
IUPAC Name |
3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O4/c1-14(2)12(19)17(13(20)16-14)7-10(18)8-21-11-5-3-9(15)4-6-11/h3-6,10,18H,7-8H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRPBOJLPYLZNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(COC2=CC=C(C=C2)Cl)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
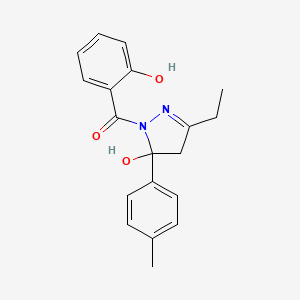
![3,4-dimethoxy-N'-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5209579.png)
![2-[benzyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5209582.png)
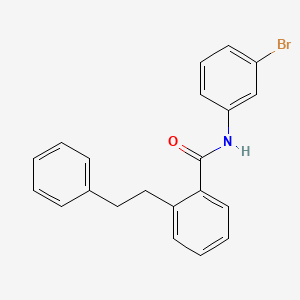
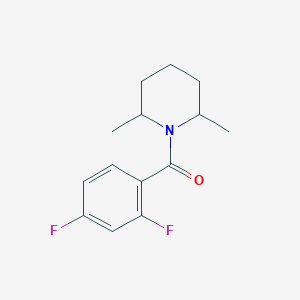
![1-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzene](/img/structure/B5209606.png)
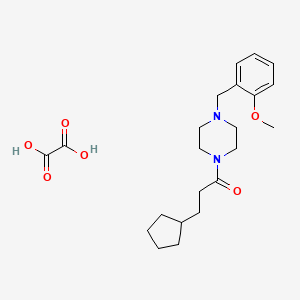
![[3-[(Z)-[3-(2-methylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] methanesulfonate](/img/structure/B5209621.png)
![1'-[(2-methyl-1,3-thiazol-5-yl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5209628.png)

![5-[4-[(3-Chlorophenyl)methyl]piperazine-1-carbonyl]-1-cyclopentylpiperidin-2-one](/img/structure/B5209644.png)
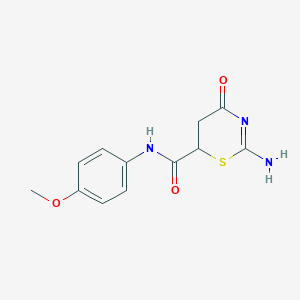
![(2E)-3-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-phenylprop-2-enenitrile](/img/structure/B5209661.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine](/img/structure/B5209681.png)
